N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide

Oxamide Schiff base Screening compound

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide (CAS 767290-87-9) is a synthetic oxamide derivative incorporating a Schiff base (imine) linkage and substituted methoxy/hydroxy aromatic rings. Oxamides as a class are explored for enzyme inhibition and metal-chelation properties.

Molecular Formula C17H17N3O5
Molecular Weight 343.33 g/mol
CAS No. 767290-87-9
Cat. No. B12016623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide
CAS767290-87-9
Molecular FormulaC17H17N3O5
Molecular Weight343.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)O
InChIInChI=1S/C17H17N3O5/c1-24-13-5-3-12(4-6-13)19-16(22)17(23)20-18-10-11-9-14(25-2)7-8-15(11)21/h3-10,21H,1-2H3,(H,19,22)(H,20,23)/b18-10+
InChIKeyJGZDFYUFHLIRLR-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide (CAS 767290-87-9): Chemical Identity and Screening-Compound Status


N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide (CAS 767290-87-9) is a synthetic oxamide derivative incorporating a Schiff base (imine) linkage and substituted methoxy/hydroxy aromatic rings. Oxamides as a class are explored for enzyme inhibition and metal-chelation properties . The compound is listed in commercial screening libraries; however, authoritative databases (PubChem, ChEMBL, BindingDB) and the primary literature contain no quantitative biological, physicochemical, or comparative data for this precise structure. Potential users must therefore treat this compound as a structurally uncharacterized screening hit rather than a pharmacologically or functionally validated tool molecule.

Why Unverified Oxamide Screening Compounds Cannot Substitute for N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide


The oxamide chemical class is structurally permissive; even minor modifications to the aromatic substitution pattern or the hydrazone/oxamide linker can drastically alter lipophilicity, hydrogen-bonding capacity, metal-chelation geometry, and target-binding profiles . Without compound-specific selectivity, stability, or potency data, any assumption of functional equivalence with similar oxamide or Schiff base analogs is speculative. For procurement decisions requiring defined biological activity or reproducible performance, generic substitution using structurally related but uncharacterized oxamides carries a high risk of experimental failure, because the structure–activity landscape of this chemotype is entirely unvalidated for the target structure.

Quantitative Differentiation Evidence for N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide (767290-87-9)


Absence of Compound-Specific Quantitative Data for N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide

No quantitative head-to-head comparison, cross-study comparable data, or reproducible single-concentration screening results were identified for N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide in any retrieved primary research paper, patent, or authoritative database. The only evidence available is a class-level study reporting lipoxygenase inhibition for a series of structurally diverse oxamide derivatives, which demonstrated that substitution is required for activity while the unsubstituted oxamide core is inactive . This study does not provide data for the target compound and cannot support a compound-specific selection recommendation.

Oxamide Schiff base Screening compound

Research Application Scenarios for N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide (767290-87-9) Based on Available Evidence


Exploratory High-Throughput Screening as a Structurally Diverse Oxamide

The compound may be included in diversity-oriented screening libraries to probe oxamide- or Schiff base-sensitive targets when no prior activity data exist. Because of the complete absence of potency or selectivity information, positive hits must be confirmed by retesting a re-synthesized or independently sourced sample, and all activity must be attributed to the exact structure supplied.

Negative Control or Counterscreen in Lipoxygenase Assays Using Structurally Related Oxamides

If in-house profiling of structurally analogous oxamides shows lipoxygenase inhibition, this compound could theoretically serve as an additional data point for SAR exploration, provided its purity and identity are rigorously confirmed. However, without any published activity, this scenario remains entirely hypothetical.

Chemical Probe Derivatization or Fragment Linking Starting Point

The compound’s multiple hydrogen-bond donors/acceptors and the reactive imine linkage offer synthetic handles for further derivatization. It may be used as a fragment for linking or elaboration in medicinal chemistry campaigns, but only after experimental stability and reactivity profiling.

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